molecular formula C14H18N2O3S B2830018 5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone CAS No. 477768-21-1

5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone

Cat. No. B2830018
CAS RN: 477768-21-1
M. Wt: 294.37
InChI Key: BMQMNMJKFYPDQQ-UHFFFAOYSA-N
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Description

5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone, also known as MCTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MCTP is a heterocyclic compound that contains a pyrrolidinone ring, a thiophene ring, and a morpholine ring.

Scientific Research Applications

Antimicrobial Activities

The compound 5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone, as part of a broader class of compounds, has shown significant potential in antimicrobial applications. In a study by Kocabalkanlı, Ateş, and Ötük (2001), derivatives of thiazolidinones, which are structurally related to the compound , exhibited notable antibacterial activities against a range of pathogens including Staphylococcus aureus and Shigella flexneri, as well as antifungal activity against Candida albicans. These findings suggest the utility of such compounds in developing new antimicrobial agents (Kocabalkanlı, Ateş, & Ötük, 2001).

Chemical Synthesis and Reactivity

The compound's structural framework, specifically the thienyl and pyrrolidinone components, is pivotal in various chemical syntheses and reactions. Yamagata, Takaki, Ohkubo, and Yamazaki (1993) demonstrated the versatility of related structures in producing stable dihydrothiophenium derivatives through reactions with bis-(ethoxycarbonyl)carbenoid, leading to a range of thiophenedicarboxylates and thiophenecarboxylates. Such reactions underscore the compound's potential in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds with diverse applications (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

Catalytic Applications

The structure related to this compound has been explored in catalysis, as evidenced by Zhang et al. (2015), who discovered a cobalt-catalyzed method for synthesizing pyrrolidinones from aliphatic amides and terminal alkynes. This method, leveraging C-H bond functionalization, highlights the potential of incorporating morpholinocarbonyl and pyrrolidinone moieties into catalytic systems for synthesizing valuable cyclic compounds (Zhang et al., 2015).

Electrochemical and Electrochromic Properties

Compounds incorporating thienyl and pyrrolidinone units have been studied for their electrochemical and electrochromic properties. Hwang, Son, and Shim (2010) investigated derivatives of pyrrole that include thienyl moieties, revealing that these compounds exhibit significant electroactivity and robust electrochromic behavior. Such properties suggest the potential of this compound in developing materials for electrochromic devices and other applications requiring electrochemical stability and responsiveness (Hwang, Son, & Shim, 2010).

properties

IUPAC Name

5-(morpholine-4-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-13-4-3-12(14(18)15-5-7-19-8-6-15)16(13)10-11-2-1-9-20-11/h1-2,9,12H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQMNMJKFYPDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)N2CCOCC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821132
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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